molecular formula C8H11NO B2624227 2-(4-Oxocyclohexyl)acetonitrile CAS No. 171361-56-1

2-(4-Oxocyclohexyl)acetonitrile

Cat. No.: B2624227
CAS No.: 171361-56-1
M. Wt: 137.182
InChI Key: YFHHJMBGGMKSSE-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexyl)acetonitrile is an organic compound with the molecular formula C8H11NO It features a cyclohexanone ring substituted with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxocyclohexyl)acetonitrile typically involves the reaction of cyclohexanone with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by nucleophilic addition to the carbonyl group of cyclohexanone . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Oxocyclohexyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxocyclohexyl)acetonitrile involves its ability to participate in nucleophilic addition and substitution reactions. The nitrile group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing nature of the nitrile group, which stabilizes the transition state during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxocyclohexyl)acetonitrile is unique due to its specific structural features, which confer distinct reactivity patterns compared to other similar compounds. The presence of both a cyclohexanone ring and a nitrile group allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-oxocyclohexyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHJMBGGMKSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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